Propanedinitrile, [1-(2-thienyl)propylidene]-
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Overview
Description
Propanedinitrile, [1-(2-thienyl)propylidene]- is an organic compound with the molecular formula C10H8N2S. It consists of a propanedinitrile group attached to a 1-(2-thienyl)propylidene moiety. This compound is notable for its unique structure, which includes a thiophene ring, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [1-(2-thienyl)propylidene]- typically involves the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, forming the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [1-(2-thienyl)propylidene]- undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can react with the thiophene ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Propanedinitrile, [1-(2-thienyl)propylidene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Propanedinitrile, [1-(2-thienyl)propylidene]- involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler dinitrile compound without the thiophene ring.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the nitrile groups.
Benzonitrile: Contains a nitrile group attached to a benzene ring instead of a thiophene ring.
Uniqueness
Propanedinitrile, [1-(2-thienyl)propylidene]- is unique due to the presence of both the thiophene ring and the dinitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
54688-90-3 |
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Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-(1-thiophen-2-ylpropylidene)propanedinitrile |
InChI |
InChI=1S/C10H8N2S/c1-2-9(8(6-11)7-12)10-4-3-5-13-10/h3-5H,2H2,1H3 |
InChI Key |
AYXSUHPHDARGDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C#N)C#N)C1=CC=CS1 |
Origin of Product |
United States |
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